[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride
Overview
Description
“[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride” is a chemical compound with the molecular formula C11H10ClNO3S . It has an average mass of 271.720 Da and a monoisotopic mass of 271.006989 Da .
Synthesis Analysis
The synthesis of oxazolines, which includes “this compound”, has been a subject of numerous studies . Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis
“this compound” has a molecular formula of C11H10ClNO3S and an average mass of 271.720 Da . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Complex Formation and Structural Analysis :
- Studies on the complexes of related sulfonyl compounds with bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been conducted, analyzing their structures using spectroscopic methods like FT-IR and NMR. These studies reveal details about proton transfer and the formation of ionic pairs in such complexes (Huczyński et al., 2007).
- Similarly, the synthesis and crystal structure analysis of nimesulidetriazole derivatives have been performed, providing insights into the nature of intermolecular interactions and structural properties (Dey et al., 2015).
Synthesis and Reactions :
- Research on the synthesis of benzoxazoles using methanesulfonic acid as a catalyst highlights the versatility of sulfonyl compounds in facilitating organic reactions (Kumar et al., 2008).
- The synthesis of various substituted pyrrolidines through reactions involving lithiated (phenylsulfonyl)methane demonstrates the compound's utility in organic synthesis (Craig et al., 2000).
Molecular Structure Studies :
- The molecular structure of methane sulfonyl chloride, a related compound, has been studied using electron diffraction, providing detailed insights into the geometrical parameters and molecular configurations (Hargittai & Hargittai, 1973).
Anticancer and Anti-inflammatory Research :
- Research on the synthesis of derivatives of 3,4-diaryl-2-imino-4-thiazolines with methanesulfonyl chloride and their evaluation for anticancer and anti-inflammatory activities indicates potential medicinal applications of sulfonyl compounds (Sondhi et al., 2009).
Safety and Hazards
The safety data sheet for methanesulfonyl chloride, a related compound, indicates that it may be corrosive to metals, toxic if swallowed or in contact with skin, fatal if inhaled, and may cause respiratory irritation and an allergic skin reaction . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
Properties
IUPAC Name |
[3-(4-methylphenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c1-8-2-4-9(5-3-8)11-6-10(16-13-11)7-17(12,14)15/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEZINXYWURSSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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